molecular formula C17H32Sn B14408151 1,1-Dibutyl-4-tert-butyl-1,4-dihydrostannine CAS No. 82995-53-7

1,1-Dibutyl-4-tert-butyl-1,4-dihydrostannine

Katalognummer: B14408151
CAS-Nummer: 82995-53-7
Molekulargewicht: 355.1 g/mol
InChI-Schlüssel: HXYFHKPTRLCGFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1-Dibutyl-4-tert-butyl-1,4-dihydrostannine is an organotin compound characterized by the presence of tin (Sn) bonded to butyl and tert-butyl groups. Organotin compounds are known for their diverse applications in various fields, including catalysis, organic synthesis, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dibutyl-4-tert-butyl-1,4-dihydrostannine typically involves the reaction of dibutyltin dichloride with tert-butyl lithium in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions. The general reaction scheme is as follows:

Bu2SnCl2+t-BuLiBu2Sn(t-Bu)2+LiCl\text{Bu}_2\text{SnCl}_2 + \text{t-BuLi} \rightarrow \text{Bu}_2\text{Sn(t-Bu)}_2 + \text{LiCl} Bu2​SnCl2​+t-BuLi→Bu2​Sn(t-Bu)2​+LiCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1,1-Dibutyl-4-tert-butyl-1,4-dihydrostannine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form organotin oxides.

    Reduction: Reduction reactions can convert the compound to lower oxidation states of tin.

    Substitution: The butyl and tert-butyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Halogenating agents like bromine (Br₂) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Organotin oxides.

    Reduction: Lower oxidation state organotin compounds.

    Substitution: Various substituted organotin compounds depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1,1-Dibutyl-4-tert-butyl-1,4-dihydrostannine has several applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug delivery systems and as an anticancer agent.

    Industry: Utilized in the production of advanced materials and coatings.

Wirkmechanismus

The mechanism of action of 1,1-Dibutyl-4-tert-butyl-1,4-dihydrostannine involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of cellular processes, including signal transduction and gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,1-Dibutyl-4-tert-butyl-1,4-dihydrostannine: Unique due to the presence of both butyl and tert-butyl groups.

    1,1-Dibutyl-1,4-dihydrostannine: Lacks the tert-butyl group, leading to different chemical properties.

    1,1-Dibutyl-4-methyl-1,4-dihydrostannine: Contains a methyl group instead of tert-butyl, affecting its reactivity.

Uniqueness

This compound is unique due to its specific steric and electronic properties conferred by the tert-butyl group. This makes it particularly useful in applications requiring precise control over reactivity and selectivity.

Eigenschaften

CAS-Nummer

82995-53-7

Molekularformel

C17H32Sn

Molekulargewicht

355.1 g/mol

IUPAC-Name

1,1-dibutyl-4-tert-butyl-4H-stannine

InChI

InChI=1S/C9H14.2C4H9.Sn/c1-6-8(7-2)9(3,4)5;2*1-3-4-2;/h1-2,6-8H,3-5H3;2*1,3-4H2,2H3;

InChI-Schlüssel

HXYFHKPTRLCGFP-UHFFFAOYSA-N

Kanonische SMILES

CCCC[Sn]1(C=CC(C=C1)C(C)(C)C)CCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.